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Compound of Interest

Compound Name: Dimethylsulfide gold chloride

Cat. No.: B14791068 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chloro(dimethyl sulfide)gold(I), AuCl(SMe2), is a stable, commercially available,

and commonly used precatalyst in homogeneous gold catalysis.[1] As a soft and carbophilic

Lewis acid, gold(I) catalysts are exceptionally effective at activating carbon-carbon multiple

bonds (alkynes, allenes, and alkenes) toward nucleophilic attack.[2][3] Reactions catalyzed by

AuCl(SMe2) and its derivatives are renowned for proceeding under remarkably mild conditions,

often at room temperature, with high atom economy and functional group tolerance.[2] The

dimethyl sulfide ligand in AuCl(SMe2) is labile and can be readily displaced, making it an

excellent entry point for the synthesis of more complex gold catalysts or for in situ generation of

the active catalytic species.[1]

Typically, the AuCl(SMe2) precatalyst is activated by a halide scavenger, such as a silver salt

(e.g., AgSbF₆, AgOTf, AgBF₄), to generate a highly electrophilic cationic gold(I) species, which

is the active catalyst for most transformations.[2][4][5][6] These mild activation and reaction

conditions have made gold catalysis a powerful tool in the synthesis of complex organic

molecules.

General Catalyst Activation Protocol
The generation of the active cationic gold(I) catalyst from AuCl(SMe2) is a critical step. This is

typically achieved by the abstraction of the chloride ligand using a silver salt. The resulting

silver chloride precipitates from the reaction mixture, driving the equilibrium towards the

formation of the active cationic gold species.
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Caption: In situ activation of a gold(I) chloride precatalyst.

Application 1: Intermolecular Hydroamination of
Alkynes
The addition of an N-H bond across a carbon-carbon triple bond is a fundamental

transformation for the synthesis of enamines and imines. Gold(I) catalysts, generated from

AuCl(SMe2), efficiently catalyze this reaction under mild conditions, typically favoring the

Markovnikov addition product.[7]

Quantitative Data Summary:
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Entry
Alkyne
Substr
ate

Amine
Substr
ate

Cataly
st
Syste
m

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Ref.

1

Phenyla

cetylen

e

2,6-

Dimeth

ylaniline

[(IPr)Au

Cl] /

AgBF₄

(2

mol%)

Dioxan

e
60 18 >95 [4]

2

Phenyla

cetylen

e

Aniline

[(ĈImin

etBu)Au

Cl] (5

mol%)

C₆D₆ 60 18 >95 [7]

3
Ethylen

e

1,3-

dimethy

lurea

[AuCl(L

)] /

AgSbF₆

(5

mol%)

CH₂Cl₂ 60 18 100 [7]

4

Phenyla

cetylen

e

2,4,6-

Trimeth

ylaniline

Au

erNHC

comple

xes (2

mol%)

Dioxan

e
60 24 up to 99 [4]

Note: While AuCl(SMe2) is the precursor, derived catalysts with specific ligands (e.g., NHCs

like IPr) are often reported for optimal performance.

Detailed Experimental Protocol: Hydroamination of Phenylacetylene with Aniline

This protocol is a representative procedure based on common practices in gold-catalyzed

hydroamination.

Materials:

AuCl(SMe2) (2.9 mg, 0.01 mmol, 2 mol%)
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Silver tetrafluoroborate (AgBF₄) (2.0 mg, 0.01 mmol, 2 mol%)

(Optional) Ligand, e.g., triphenylphosphine (PPh₃) (2.6 mg, 0.01 mmol, 2 mol%)

Phenylacetylene (51 mg, 0.5 mmol, 1.0 equiv)

Aniline (56 mg, 0.6 mmol, 1.2 equiv)

Anhydrous 1,4-Dioxane (2.0 mL)

Anhydrous sodium sulfate or magnesium sulfate

Reaction vial (e.g., 4 mL screw-cap vial) with a magnetic stir bar

Standard glassware for workup and purification

Procedure:

Catalyst Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or

argon), add AuCl(SMe2) and the optional ligand (if used). Add 1.0 mL of anhydrous dioxane

and stir for 10 minutes at room temperature to allow for ligand exchange. Add AgBF₄ to the

mixture. A white precipitate of AgCl should form immediately. Stir the mixture for another 20

minutes at room temperature.

Reaction Setup: To the vial containing the activated catalyst, add aniline followed by

phenylacetylene via syringe.

Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at 60

°C. Stir the reaction mixture for 18-24 hours.

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or

gas chromatography-mass spectrometry (GC-MS).

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate (10 mL) and filter through a short pad of Celite® to remove the AgCl precipitate

and catalyst residues.
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Purification: Wash the filtrate with brine (2 x 10 mL), dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel to yield the desired enamine or imine

product.
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Caption: General workflow for a gold-catalyzed reaction.

Application 2: Intramolecular Cyclization of Enynols
Gold(I) catalysts are highly effective in promoting the cyclization of enyne substrates to form

complex carbocyclic and heterocyclic scaffolds.[2][6] The reaction proceeds through the

activation of the alkyne moiety, followed by nucleophilic attack from the tethered alkene. These

reactions often occur at room temperature with high efficiency.
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Entry
Substra
te

Catalyst
System

Solvent
Temp
(°C)

Time
Yield
(%)

Ref.

1
(Z)-2-en-

4-yn-1-ol

AuCl (5

mol%)
CH₂Cl₂ rt 10 min 96 [2]

2
1,6-

Enyne

[PPh₃Au

Cl] /

AgSbF₆

(2 mol%)

CH₂Cl₂ rt 1 h 91 [2]

3 Dienyne

[(IPr)AuC

l] / AgBF₄

(2 mol%)

CH₂Cl₂ rt 10 min 99 [6]

4

Propargyl

vinyl

ether

Triazole-

Au (5

mol%)

DCE rt 3 h 95 [8]

Detailed Experimental Protocol: Cyclization of a 1,6-Enyne

This protocol is a representative procedure for the gold-catalyzed cycloisomerization of an

enyne.

Materials:

AuCl(SMe2) (1.5 mg, 0.005 mmol, 1 mol%)

Triphenylphosphine (PPh₃) (1.3 mg, 0.005 mmol, 1 mol%)

Silver hexafluoroantimonate (AgSbF₆) (1.7 mg, 0.005 mmol, 1 mol%)

1,6-Enyne substrate (0.5 mmol, 1.0 equiv)

Anhydrous dichloromethane (CH₂Cl₂) (5.0 mL)

Reaction flask (e.g., 25 mL round-bottom flask) with a magnetic stir bar

Procedure:
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Catalyst Preparation: In a dry reaction flask under an inert atmosphere, dissolve AuCl(SMe2)

and PPh₃ in 2.5 mL of anhydrous CH₂Cl₂. Stir for 10 minutes. Add AgSbF₆ and stir for an

additional 20 minutes. The solution may become slightly cloudy due to AgCl formation.

Reaction Setup: In a separate dry flask, dissolve the 1,6-enyne substrate in the remaining

2.5 mL of anhydrous CH₂Cl₂.

Reaction Conditions: Add the substrate solution to the activated catalyst solution via syringe

at room temperature.

Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting

material by TLC (typically complete within 10-60 minutes).

Workup: Once the reaction is complete, quench by adding a few drops of pyridine or

triethylamine to deactivate the catalyst.

Purification: Concentrate the reaction mixture under reduced pressure. The residue is then

directly purified by flash column chromatography on silica gel to afford the cyclized product.
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Caption: Simplified catalytic cycle for enyne cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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